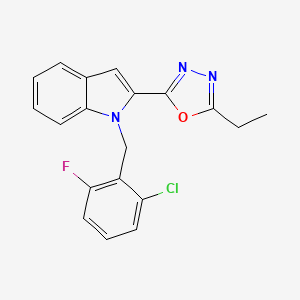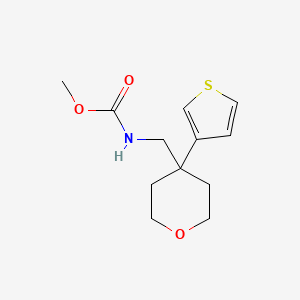
methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate is an organic compound that features a complex structure with a thiophene ring, a tetrahydropyran ring, and a carbamate group
Mechanism of Action
Target of Action
The primary targets of the compound “methyl N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}carbamate” are currently unknown. This compound is structurally similar to other thiophene derivatives , which have been used in pharmaceutical testing . .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to accurately summarize the biochemical pathways that this compound might affect. Thiophene derivatives have been involved in a variety of biochemical pathways in previous research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate typically involves multiple steps. One common approach is to start with the thiophene derivative and introduce the tetrahydropyran ring through a series of reactions, including cyclization and hydrogenation. The final step involves the formation of the carbamate group by reacting the intermediate with methyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
Methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl tetrahydro-2H-pyran-4-carboxylate: Similar structure but lacks the thiophene ring.
Tetrahydropyran: Contains the tetrahydropyran ring but lacks the carbamate and thiophene groups.
Thiophene derivatives: Compounds with the thiophene ring but different functional groups.
Uniqueness
Methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate is unique due to its combination of a thiophene ring, a tetrahydropyran ring, and a carbamate group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
methyl N-[(4-thiophen-3-yloxan-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-15-11(14)13-9-12(3-5-16-6-4-12)10-2-7-17-8-10/h2,7-8H,3-6,9H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJOPMUQIDQTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1(CCOCC1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one](/img/structure/B2453670.png)
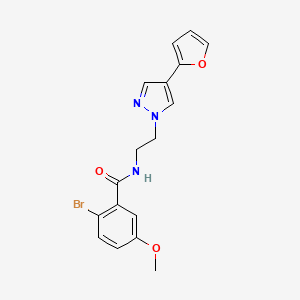
![1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2453674.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2453677.png)
![dimethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate](/img/structure/B2453679.png)
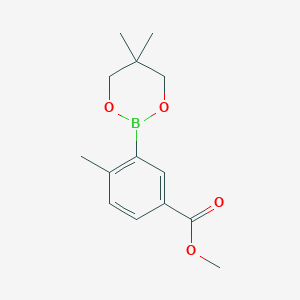
![2-[(2-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2453682.png)
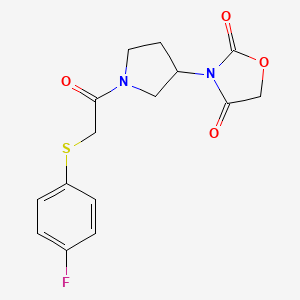
![diethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2453685.png)
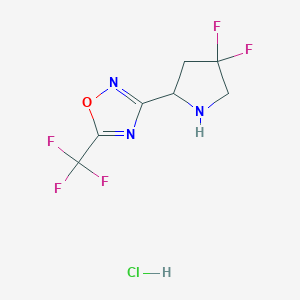
![4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2453689.png)
![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(4-methoxyphenyl)benzamide](/img/structure/B2453690.png)
